molecular formula C17H29N3 B6013800 2-tert-butyl-N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinamine

2-tert-butyl-N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinamine

Katalognummer: B6013800
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: HUPXIYRLGBLRAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-butyl-N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinamine, also known as TDBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDBQ belongs to the family of quinazolinamines, which are known for their diverse pharmacological activities.

Wirkmechanismus

The mechanism of action of 2-tert-butyl-N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects such as reducing oxidative stress and inflammation, inducing apoptosis, inhibiting cell proliferation, and modulating gene expression. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-tert-butyl-N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinamine for lab experiments is its potent anti-cancer and neuroprotective activity. This compound has also been found to have low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of 2-tert-butyl-N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinamine. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety. Furthermore, the development of this compound derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the evaluation of this compound in clinical trials could provide valuable insights into its efficacy and safety in humans.

Synthesemethoden

The synthesis of 2-tert-butyl-N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinamine involves the reaction between 2-tert-butyl-4-chloro-5,6-dihydroquinazoline and N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of this compound as a white crystalline solid with a melting point of 246-250°C.

Wissenschaftliche Forschungsanwendungen

2-tert-butyl-N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

2-tert-butyl-7,7-dimethyl-N-propan-2-yl-6,8-dihydro-5H-quinazolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3/c1-11(2)19-13-8-17(6,7)9-14-12(13)10-18-15(20-14)16(3,4)5/h10-11,13,19H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPXIYRLGBLRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CC(CC2=NC(=NC=C12)C(C)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.